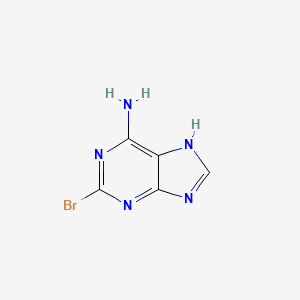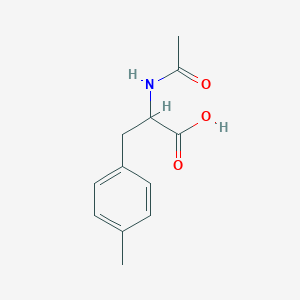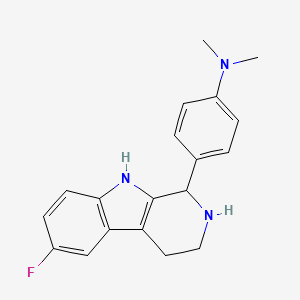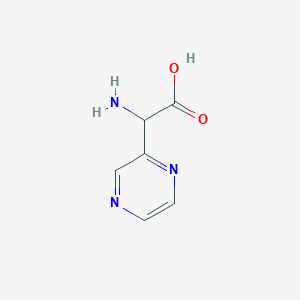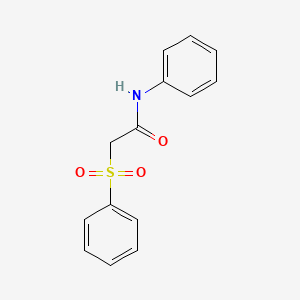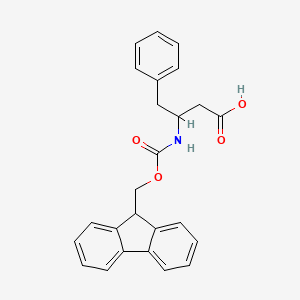![molecular formula C11H15N3O4S B1335358 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperazine CAS No. 610275-77-9](/img/structure/B1335358.png)
1-[4-(Methylsulfonyl)-2-nitrophenyl]piperazine
説明
The compound "1-[4-(Methylsulfonyl)-2-nitrophenyl]piperazine" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives are known for their potential antimicrobial properties and are often explored for their binding modes with various proteins, such as DNA Gyrase A and N-myristoyltransferase, which are targets for antibacterial and antifungal activities . The molecular structure of piperazine derivatives can significantly influence their biological activity and physical properties.
Synthesis Analysis
The synthesis of piperazine derivatives often involves nucleophilic substitution reactions, as seen in the synthesis of 1-benzhydryl-4-methanesulfonyl-piperazine, where 1-benzhydryl-piperazine is reacted with methyl sulfonyl chloride . Similarly, the synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate involves amination of 4-iodo-2-methyl-6-nitroaniline using CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively . These methods demonstrate the versatility of piperazine chemistry, allowing for the introduction of various functional groups to the core structure.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial for their biological activity. For instance, the crystal structure of 2-(4-(4-nitrophenylsulfonyl)piperazin-1-yl)quinoline-3-carbaldehyde (4b) shows that the piperazine ring adopts a chair conformation, and the aldehyde group is twisted with respect to the quinoline group due to the bulky substituents . The chair conformation is also observed in other derivatives, such as in the compound with a "perfect chair" conformation of the piperazine ring . The geometry around the sulfur atom in 1-benzhydryl-4-methanesulfonyl-piperazine is distorted tetrahedral, which could influence its reactivity .
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, including those that lead to the formation of supramolecular architectures through hydrogen bonding and π-π interactions . The reactivity of these compounds can be tailored by modifying the substituents on the piperazine ring, as seen in the synthesis of different derivatives for testing against diseases like schistosomiasis .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The presence of substituents like nitro, methyl, and sulfonyl groups can affect the compound's solubility, melting point, and stability. The crystal packing and intermolecular interactions, such as hydrogen bonds and C-H...π interactions, contribute to the solid-state properties of these compounds . These properties are essential for the development of piperazine-based pharmaceuticals, as they determine the compound's behavior in biological systems and its suitability for drug formulation.
科学的研究の応用
Antibacterial Activities
1-[4-(Methylsulfonyl)-2-nitrophenyl]piperazine and its derivatives have shown potential in antibacterial applications. For example, Wu Qi (2014) synthesized derivatives of piperazine and found that some exhibited antibacterial activities against various pathogens like G.zeae, C.mandshurica, and F.oxysporum. These findings highlight the compound's role in developing new antibacterial agents (Wu Qi, 2014).
Supramolecular Framework Analysis
Research by M. Prabhuswamy et al. (2017) analyzed the supramolecular framework of a closely related molecule, 4-(Methylsulfonyl)piperazin-1-ium 2,4,6-trinitrophenolate. Their study provided insights into the stabilization of molecular structures through hydrogen bond interactions, which can be essential in designing and synthesizing novel compounds (M. Prabhuswamy et al., 2017).
Role in Drug Metabolism Studies
The compound has been used to understand drug metabolism. In a study by W. Kline, S. Kusma, and B. Matuszewski (1999), an automated pre-column chemical derivatization and high-performance liquid chromatography method was developed to determine the levels of a structurally similar compound, L-368,899, in human plasma. This research is significant for drug development and pharmacokinetics (W. Kline et al., 1999).
Cytochrome P450 and Other Enzymes Involvement
The metabolism of Lu AA21004, a novel antidepressant structurally related to 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperazine, was studied by Mette G. Hvenegaard et al. (2012). This research helps in understanding the enzyme kinetics and metabolic pathways involved in drug metabolism, which is crucial for drug safety and efficacy (Mette G. Hvenegaard et al., 2012).
Antiplasmodial Activity
Research on piperazine sulfonamides, closely related to 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperazine, has shown activity against Plasmodium falciparum. A study by D. Martyn et al. (2010) identified the structural features of these compounds that contribute to their antiplasmodial activity, which is valuable for malaria drug development (D. Martyn et al., 2010).
Anti-TMV and Antimicrobial Activities
The compound's derivatives have been evaluated for their antiviral and antimicrobial activities. For instance, R. C. Krishna Reddy et al. (2013) synthesized new derivatives and found that some exhibited promising activities against Tobacco mosaic virus (TMV) and various microbial strains (R. C. Krishna Reddy et al., 2013).
Safety And Hazards
特性
IUPAC Name |
1-(4-methylsulfonyl-2-nitrophenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4S/c1-19(17,18)9-2-3-10(11(8-9)14(15)16)13-6-4-12-5-7-13/h2-3,8,12H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZGGQKQOOFWRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)N2CCNCC2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60404727 | |
| Record name | 1-[4-(methylsulfonyl)-2-nitrophenyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Methylsulfonyl)-2-nitrophenyl]piperazine | |
CAS RN |
610275-77-9 | |
| Record name | 1-[4-(methylsulfonyl)-2-nitrophenyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



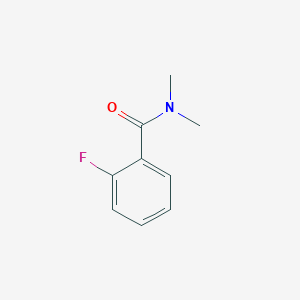
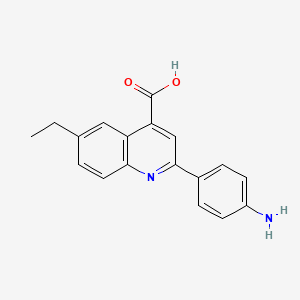
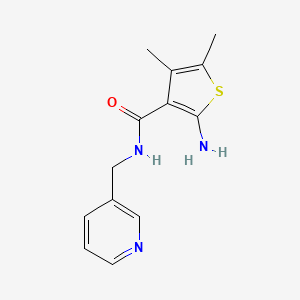
![5-[1-(2,4-dichlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335289.png)
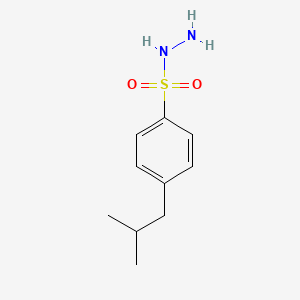
![2-amino-N-(2-furylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B1335296.png)
![N-[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide](/img/structure/B1335301.png)
![Methyl 3-[(3-chloropropanoyl)amino]thiophene-2-carboxylate](/img/structure/B1335308.png)
